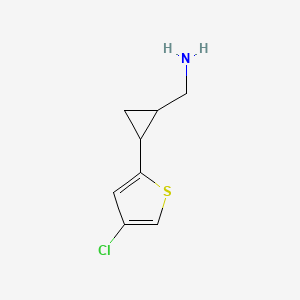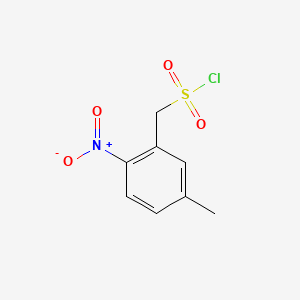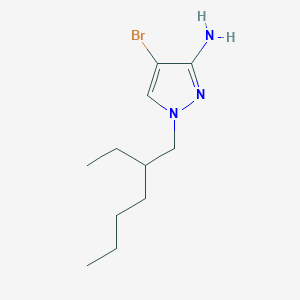
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a chlorine atom at the 4-position. This can be done using chlorinating agents like thionyl chloride or sulfuryl chloride.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The chlorine atom on the thiophene ring can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)methanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: Contains a pyridine ring instead of thiophene, leading to variations in electronic properties and reactivity.
Uniqueness
(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the chlorinated thiophene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
[2-(4-chlorothiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10ClNS/c9-6-2-8(11-4-6)7-1-5(7)3-10/h2,4-5,7H,1,3,10H2 |
InChI Key |
INEMJBJVSNDSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=CS2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)




